molecular formula C20H22N2O3 B11202264 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenyl)acetamide

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B11202264
M. Wt: 338.4 g/mol
InChI Key: ARYSFSNGMUYQBY-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline core, an acetamide group, and a methoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzophenone with ethyl acetoacetate to form the quinoline core. This is followed by the introduction of the acetamide group through acylation reactions. The methoxyphenyl substituent can be introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Quinoline N-oxides: Oxidized derivatives with enhanced reactivity.

    Methoxyphenyl derivatives: Compounds with similar substituents that exhibit unique properties.

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N2O3/c1-3-22-18-9-8-16(13-15(18)7-10-20(22)24)21-19(23)12-14-5-4-6-17(11-14)25-2/h4-6,8-9,11,13H,3,7,10,12H2,1-2H3,(H,21,23)

InChI Key

ARYSFSNGMUYQBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC(=CC=C3)OC

Origin of Product

United States

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